4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride
Description
4-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic amine hydrochloride salt with a rigid, sp³-rich scaffold. Its structure features a nitrogen atom at the 2-position and a methyl group at the 4-position of the bicyclo[2.1.1]hexane framework.
Synthesis:
The synthesis of bicyclo[2.1.1]hexane derivatives, including 4-methyl variants, employs photochemical [2+2] cycloaddition strategies. and describe the use of an iridium-based photocatalyst (Ir[dF(CF₃)ppy]₂(dtbpy)PF₆) under blue light (450 nm) to facilitate ring closure from substituted benzaldehyde precursors. Optimized conditions yield up to 40% isolated product (4.5 g scale) with minimal purification steps . The method tolerates halogen (Br, F) and methyl substituents but shows reduced efficiency with electron-donating groups like methoxy .
Properties
IUPAC Name |
4-methyl-2-azabicyclo[2.1.1]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-5(3-6)7-4-6;/h5,7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKXSFAJLCJSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-59-9 | |
| Record name | 4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Photochemical [2+2] Cycloaddition
Photochemical methods leverage UV light to induce cyclization of diene precursors. For example, irradiation of 1,3-dienes in the presence of a photosensitizer yields the bicyclo[2.1.1]hexane scaffold with high stereoselectivity. A representative procedure involves:
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Substrate : N-protected 1,3-diene derivatives (e.g., benzyl carbamates).
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Conditions : UV light (λ = 300 nm), dichloromethane solvent, 24-hour irradiation.
This method avoids harsh reagents but requires specialized equipment for light exposure.
Thermal [4+2] Cycloaddition
Thermal cycloadditions between azides and alkenes provide an alternative route. For instance, heating azidomethyl derivatives with electron-deficient alkenes at 80°C in toluene generates the bicyclic framework via a Huisgen cycloaddition mechanism. Key parameters include:
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Temperature : 80–100°C.
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Catalyst : None required.
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Yield : 70–75%.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt ensures stability and solubility. The free base is treated with HCl gas in diethyl ether:
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Procedure : Bubble HCl gas through a solution of 4-methyl-2-azabicyclo[2.1.1]hexane in ether until precipitation completes.
Optimization and Scalability
Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Automated reactors enable precise control over temperature and reagent addition, particularly for exothermic alkylation steps. Key optimizations include:
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Solvent Choice : THF outperforms DMF due to better LDA solubility.
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Catalyst Screening : Pd(dba)2 enhances reaction rates in palladium-mediated steps.
Analytical Characterization
Post-synthesis analysis ensures structural integrity:
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 3.2 (m, bridgehead H), δ 1.4 (s, CH3) | |
| 13C NMR | δ 45.2 (N-CH3), δ 172.1 (CO) | |
| IR | 1650 cm⁻¹ (C=O stretch) |
Comparative Analysis of Methods
The table below evaluates synthetic routes based on yield, scalability, and complexity:
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride has shown promise in various pharmacological contexts:
Antimicrobial Activity:
Preliminary studies indicate significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
| Compound | Target Strain | MIC (μg/mL) |
|---|---|---|
| 4-Methyl-2-azabicyclo[2.1.1]hexane | Staphylococcus aureus | <0.03125 |
| 4-Methyl-2-azabicyclo[2.1.1]hexane | Escherichia coli | 1 |
| 4-Methyl-2-azabicyclo[2.1.1]hexane | Klebsiella pneumoniae | 4 |
The minimal inhibitory concentrations (MICs) suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant bacteria .
Analgesic Effects:
Research on structural analogs indicates potential analgesic properties, making it relevant for pain management therapies . Animal model studies have demonstrated that related compounds can significantly reduce pain responses compared to control groups .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
Applications in Synthesis:
- It can be used in the production of various chemical intermediates.
- The compound's unique structure allows for the development of derivatives with enhanced biological activities or different pharmacological profiles .
Biological Research Applications
The compound's unique azabicyclic structure makes it an excellent candidate for studying biological interactions:
Mechanism of Action:
The nitrogen atom in the bicyclic framework can form bonds with various biological molecules, influencing cellular pathways and processes . This interaction is crucial for understanding how the compound may exert its effects in biological systems.
Case Study 1: Antimicrobial Properties
A study focused on the antibacterial efficacy of compounds similar to 4-methyl-2-azabicyclo[2.1.1]hexane derivatives demonstrated significant activity against multiple bacterial strains, highlighting its potential as a therapeutic agent .
Case Study 2: Analgesic Evaluation
In pharmacological evaluations involving animal models, related bicyclic compounds exhibited notable analgesic effects, suggesting that further exploration of this compound could lead to new pain relief medications .
Mechanism of Action
The mechanism of action of 4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₇H₁₂ClN (inferred from structural analogs and synthesis data)
- Molecular Weight : ~147.6 g/mol (estimated)
- CAS Number : 1895467-61-4 (referencing ethyl carboxylate derivative in )
The bicyclo[2.1.1]hexane scaffold is highly modular, allowing diverse substitutions. Below is a comparative analysis of structurally related azabicyclohexane hydrochlorides:
Table 1: Structural and Functional Comparison of Azabicyclo[2.1.1]hexane Derivatives
Key Insights:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Aromatic Groups (e.g., phenyl) : Facilitate π-π stacking in protein binding pockets .
- Polar Groups (e.g., methoxymethyl) : Improve aqueous solubility, advantageous for oral bioavailability .
Synthetic Accessibility :
Derivatives with halogen or alkyl substituents (e.g., methyl, bromo) are synthesized efficiently (40–90% yield) via photochemical methods, whereas electron-rich groups (e.g., methoxy) require optimization .
Safety Profiles : Hazards vary with substituents. For example, 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride (CAS 1955507-12-6) carries warnings for skin/eye irritation (H315, H319) , while phenyl-substituted analogs lack explicit hazard data .
Biological Activity
4-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride (C7H12ClNO) is a bicyclic compound that has garnered attention in both chemical and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and comparative analysis with related compounds.
- Molecular Formula : C7H12ClNO
- Molecular Weight : 177.63 g/mol
- Structure : The bicyclic framework includes a nitrogen atom, which is crucial for its biological interactions.
The mechanism of action for this compound primarily involves its interaction with various biological targets, particularly in the neurological domain. The rigid bicyclic structure allows it to effectively bind to specific receptors and enzymes, modulating their activity:
- Receptor Interaction : It has shown potential as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
Biological Activity
Research indicates that this compound exhibits significant biological activity, especially in neurological contexts:
- Neurological Effects : Studies have suggested anxiolytic-like effects in animal models, indicating potential use in treating anxiety disorders.
- Pharmacological Studies : Functional assays have demonstrated its ability to affect serotonin receptors, particularly the 5-HT6 receptor, which is implicated in mood regulation and cognitive function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Azabicyclo[2.1.1]hexane | Bicyclic | Lacks methyl substitution |
| 3-Methylpyrrolidine | Saturated Nitrogen Ring | More flexible structure |
| 4-Methylpiperidine | Saturated Nitrogen Ring | Greater stability and solubility |
| 4-Methyl-2-piperidinone | Saturated Nitrogen Ring | Potentially different pharmacokinetics |
The presence of the methyl group in this compound enhances its reactivity and specificity towards biological targets compared to its analogs.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anxiolytic Activity : In a study involving elevated plus maze tests on rodents, this compound demonstrated significant anxiolytic-like behavior compared to control groups .
- Receptor Binding Studies : Research indicated that this compound exhibits moderate binding affinity for the 5-HT6 receptor, suggesting a role in modulating serotonin pathways .
- Safety Profile Assessment : In vitro studies assessing hepatotoxicity using HepG2 cell lines indicated no significant toxicity at therapeutic concentrations, highlighting its potential safety for further development .
Q & A
Q. What are the key structural features of 4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride, and how do they influence reactivity?
The compound consists of a bicyclo[2.1.1]hexane scaffold with a methyl group at the 4-position and a protonated azabicyclic nitrogen forming a hydrochloride salt. The strained bicyclic system increases reactivity, particularly in ring-opening or functionalization reactions. Structural analogs, such as methyl-substituted pyrrolidine derivatives, highlight the importance of stereoelectronic effects in regioselective modifications .
Q. What synthetic methodologies are commonly employed for bicyclic azabicyclo compounds like this one?
Synthesis typically involves cyclopropanation or ring-closing metathesis. For example, methyl 2-chloro-2-cyclopropylideneacetate has been used as a precursor for similar bicyclic structures via [2+1] cycloaddition or intramolecular cyclization. Reaction optimization may require Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm bicyclic geometry and methyl substitution.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, as seen in studies of structurally related azabicyclo compounds .
Advanced Research Questions
Q. How can computational modeling improve the design of synthetic routes for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s hybrid computational-experimental approach identifies optimal reaction conditions by integrating quantum mechanics and information science .
Q. What strategies address contradictions in pharmacological or reactivity data across studies?
- Comparative Analysis : Cross-validate results using multiple assays (e.g., enzyme inhibition vs. cellular uptake).
- Data Triangulation : Combine experimental data with computational predictions to resolve discrepancies in reaction outcomes or bioactivity .
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates.
- Catalyst Selection : Transition-metal catalysts (e.g., Pd) improve cross-coupling efficiency in functionalization steps.
- Temperature Control : Low temperatures (−78°C to 0°C) mitigate side reactions in sensitive bicyclic systems .
Q. What challenges arise in purifying this compound, and how are they mitigated?
High strain and polarity complicate purification. Solutions include:
- Chromatography : Reverse-phase HPLC with C18 columns.
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate the hydrochloride salt .
Q. How can derivatives be designed to improve solubility or bioavailability?
- Functionalization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 2- or 5-positions.
- Salt Formation : Explore alternative counterions (e.g., sulfate, citrate) to modulate solubility, as demonstrated in studies of related azabicyclo carboxylates .
Data Management and Analysis
Q. How do modern chemical software tools enhance research on this compound?
Q. What statistical methods are used to analyze reaction efficiency or bioactivity trends?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
